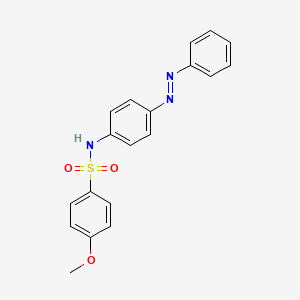

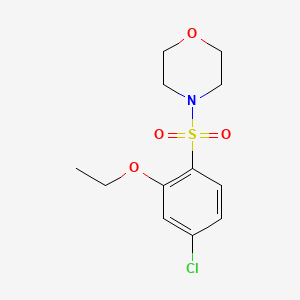

4-methoxy-N-(4-phenyldiazenylphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(4-phenyldiazenylphenyl)benzenesulfonamide, also known as Sudan I, is a synthetic organic compound that belongs to the azo dye family. It is widely used as a coloring agent in food and cosmetic industries. Apart from its industrial applications, Sudan I has recently gained attention in scientific research due to its potential pharmacological properties.

Aplicaciones Científicas De Investigación

Crystal Structures

The crystal structures of related sulfonamide compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, have been examined to understand their supramolecular architectures. These studies highlight the interactions, such as C—H⋯πaryl and C—H⋯O, that govern the formation of two- and three-dimensional structures in the crystalline state, offering insights into how similar compounds, including 4-methoxy-N-(4-phenyldiazenylphenyl)benzenesulfonamide, may behave in solid forms (Rodrigues et al., 2015).

Photodynamic Therapy for Cancer Treatment

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicates high singlet oxygen quantum yield, essential for photodynamic therapy in cancer treatment. These compounds' photophysical and photochemical properties, including good fluorescence and high singlet oxygen quantum yield, underline their potential as Type II photosensitizers. Such properties suggest that related compounds, like this compound, could also have applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies and Bioactivity

The synthesis and bioactivity studies of new sulfonamide derivatives highlight their potential in developing therapeutics. For instance, novel sulfonamides have been synthesized and evaluated for their cytotoxic activities, indicating their potential in tumor-specificity and as carbonic anhydrase inhibitors. Such studies underscore the relevance of compounds like this compound in medicinal chemistry and drug design (Gul et al., 2016).

Advanced Material Synthesis

Research into the synthesis of highly reactive sulfonamides, including those with complex substituents, demonstrates the compound's utility in creating new materials. These studies provide a basis for understanding how this compound might be utilized in the development of novel materials with specific functional properties (Aizina et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, “4-Methoxyphenylacetic acid”, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary target of (Z)-4-methoxy-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

(Z)-4-methoxy-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, meaning that the compound preferentially inhibits CA IX over other types of carbonic anhydrases . This selectivity is crucial for the compound’s effectiveness as an antiproliferative agent .

Biochemical Pathways

The inhibition of CA IX by (Z)-4-methoxy-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide affects the biochemical pathways associated with tumor metabolism . Specifically, tumor cells shift their metabolism to anaerobic glycolysis, a process that is significantly modified in pH . By inhibiting CA IX, the compound can disrupt this metabolic shift and hinder the proliferation of tumor cells .

Result of Action

The inhibition of CA IX by (Z)-4-methoxy-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide results in significant molecular and cellular effects. For instance, certain derivatives of the compound have been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . This induction of apoptosis is associated with a significant increase in the percentage of annexin V-FITC, a marker of apoptosis .

Action Environment

The action, efficacy, and stability of (Z)-4-methoxy-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide can be influenced by various environmental factors. For example, the compound is stable in air and nitrogen atmospheres until 205 °C . .

Propiedades

IUPAC Name |

4-methoxy-N-(4-phenyldiazenylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-25-18-11-13-19(14-12-18)26(23,24)22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-14,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWCSLOUCISZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401040265 |

Source

|

| Record name | Benzenesulfonamide, 4-methoxy-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477485-17-9 |

Source

|

| Record name | Benzenesulfonamide, 4-methoxy-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)

![N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2536505.png)

![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate](/img/structure/B2536519.png)